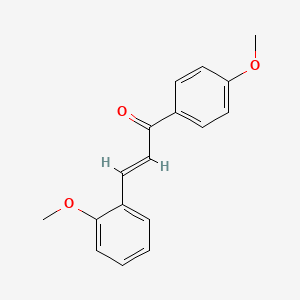

(2E)-3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Description

(2E)-3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridge connecting two aromatic rings. The A-ring (4-methoxyphenyl) and B-ring (2-methoxyphenyl) substitutions differentiate it from common chalcones, where methoxy groups are typically para-substituted. This compound’s structural uniqueness influences its electronic properties, supramolecular interactions, and bioactivity .

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-15-10-7-13(8-11-15)16(18)12-9-14-5-3-4-6-17(14)20-2/h3-12H,1-2H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXLQEAUXLJRSQ-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. For example:

- A study demonstrated that this compound induces apoptosis in human breast cancer cells by activating the caspase pathway, leading to cell cycle arrest at the G2/M phase .

- Another investigation revealed its ability to inhibit the proliferation of colon cancer cells through modulation of signaling pathways associated with cell survival and apoptosis .

Table 1: Anticancer Properties of (2E)-3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |

| HT-29 (Colon) | 15.0 | Cell cycle arrest |

1.2 Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in vitro and in vivo:

- Research has indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines .

- Animal studies have shown that administration of this compound can reduce edema and inflammatory responses in models of acute inflammation, suggesting its use as a therapeutic agent for inflammatory diseases .

Agricultural Applications

2.1 Pesticidal Activity

The compound has demonstrated promising pesticidal properties, making it a candidate for agricultural applications:

- Studies have shown that (2E)-3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits insecticidal activity against common agricultural pests such as aphids and beetles .

- It has been proposed as a natural pesticide alternative due to its lower toxicity to non-target organisms compared to synthetic pesticides.

Table 2: Pesticidal Efficacy

| Pest Type | Concentration (ppm) | Mortality Rate (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Beetles | 200 | 90 |

Material Science Applications

3.1 Photovoltaic Materials

Recent studies have explored the use of chalcones in organic photovoltaic devices due to their favorable electronic properties:

- The compound's ability to absorb light in the visible spectrum makes it suitable for use as a light-harvesting material in solar cells .

- Research indicates that incorporating this chalcone into polymer blends can enhance the efficiency of energy conversion, making it a valuable component in the development of renewable energy technologies .

Mechanism of Action

The mechanism of action of (2E)-3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways. These interactions can lead to the observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

- Chalcone1 ((E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one): Features a 4-methoxy A-ring and 3,4,5-trimethoxy B-ring. The additional methoxy groups enhance intermolecular interactions, leading to dense crystal packing via C–H···O and π–π stacking, as shown by Hirshfeld surface analysis.

Chalcone III ((2E)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) :

Substitution of the A-ring with ethoxy (vs. methoxy in the target compound) increases alkyl chain flexibility, altering crystal packing. Ethoxy’s larger size reduces packing efficiency compared to methoxy, highlighting the role of substituent size in supramolecular organization .

Electronic and Quantum Chemical Properties

Quantum chemical descriptors from density functional theory (DFT) studies reveal substituent-dependent electronic behavior:

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (μ) |

|---|---|---|---|

| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -8.723 | -4.959 | 5.386 |

| (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | -8.171 | -5.386 | Not reported |

The target compound’s 2-methoxy group may raise HOMO energy (less negative) compared to para-substituted analogs, increasing electrophilicity and reactivity .

Biological Activity

(2E)-3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its promising biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : C17H16O3

- Molecular Weight : 268.31 g/mol

- Melting Point : 100°C - 102°C

- Solubility : Slightly soluble in chloroform and methanol

Chalcones are known for their ability to modulate various biological pathways. The biological activity of (2E)-3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. This compound interacts with multiple cellular targets, including:

- Cell Cycle Regulation : It has been shown to affect the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Anticancer Activity

Recent studies have highlighted the anticancer properties of (2E)-3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one:

-

In Vitro Studies : Research indicates that this chalcone exhibits significant antiproliferative activity against various cancer cell lines, including breast (MCF7, MDA-MB231), cervical (HeLa), and melanoma cells. The compound demonstrated IC50 values ranging from 20 nM to 50 nM across different cell lines, indicating potent activity.

Cell Line IC50 (nM) MCF7 25 MDA-MB231 30 HeLa 22 Melanoma (MZ-MEL) 35 - Mechanistic Insights : The compound's mechanism involves the disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.

Antimicrobial Activity

In addition to its anticancer effects, (2E)-3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has shown antimicrobial properties:

- Bacterial Inhibition : Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 50 µg/mL.

Case Studies

-

Chalcone Derivatives in Cancer Therapy : A study published in Molecules demonstrated that derivatives similar to (2E)-3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibited enhanced selectivity towards cancer cells compared to normal cells. The selectivity index was noted to be significantly higher than that of standard chemotherapeutics.

- Selectivity Index : The selectivity index for this compound was reported at approximately 157-fold for cancer cells versus normal fibroblasts.

- Combination Therapies : In combination with conventional chemotherapeutics, this chalcone has shown synergistic effects, enhancing overall efficacy while reducing the necessary dosages of traditional drugs.

Q & A

Q. What are the established synthetic routes for (2E)-3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation between 2-methoxyacetophenone and 4-methoxybenzaldehyde under basic conditions (e.g., NaOH/ethanol). Key parameters include:

- Temperature : 60–80°C for 6–8 hours to ensure complete enolate formation and aldol addition.

- Solvent : Ethanol or methanol, which balance reactivity and solubility.

- Work-up : Acidification to isolate the chalcone product, followed by recrystallization (e.g., using ethanol) to enhance purity .

Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and confirm purity using melting point analysis and HPLC (>95% purity).

Q. How is the structural configuration of this chalcone confirmed experimentally?

The E-configuration of the α,β-unsaturated ketone is validated through:

- X-ray crystallography : Single-crystal XRD resolves bond lengths (C=O: ~1.22 Å, C=C: ~1.45 Å) and dihedral angles between aromatic rings .

- NMR spectroscopy :

- IR spectroscopy : Strong absorption at ~1650 cm (C=O stretching) and ~1600 cm (C=C stretching) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this chalcone?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

Q. What methodologies are used to evaluate the biological activity of this compound, and how do structural modifications enhance efficacy?

- Antimicrobial assays :

- Broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values typically 50–100 µg/mL for methoxy-substituted chalcones .

- Mechanistic insights : Increased lipophilicity from methoxy groups enhances membrane penetration, but bulky substituents may reduce activity .

- Antioxidant screening : DPPH radical scavenging assays show moderate activity (IC ~80–120 µM), influenced by hydroxyl/methoxy substitution patterns .

Q. How do crystallographic studies inform intermolecular interactions and solid-state properties?

Single-crystal XRD reveals:

Q. What analytical strategies resolve contradictions in reported biological or spectroscopic data for structurally similar chalcones?

- Meta-analysis : Compare substituent effects—e.g., electron-withdrawing groups (Cl, NO) lower HOMO energy, reducing reactivity, while electron-donating groups (OCH) enhance charge transfer .

- Multivariate statistics : Principal Component Analysis (PCA) of spectral or bioactivity datasets identifies outliers due to solvent polarity or assay variability .

Methodological Considerations Table

Key Challenges and Future Directions

- Synthetic scalability : Optimize solvent-free or microwave-assisted routes to reduce waste.

- Structure-activity relationships : Introduce heterocyclic moieties or halogen substituents to enhance bioactivity .

- Multifunctional studies : Investigate dual antioxidant-antimicrobial effects via synergistic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.